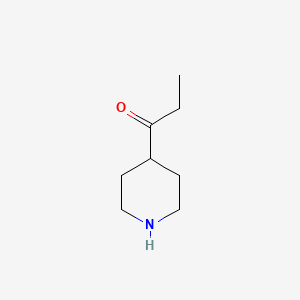

1-(Piperidin-4-yl)propan-1-one

Vue d'ensemble

Description

“1-(Piperidin-4-yl)propan-1-one” is a chemical compound with the molecular formula C8H15NO . It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propyl group with a ketone functional group . The molecular weight of this compound is 141.21100 .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Piperidin-4-yl Derivatives : A study by Zheng Jin-hong (2011) discussed the synthesis and NMR characterization of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives. These compounds were analyzed using one-and two-dimensional NMR experiments and molecular modeling, providing insights into their structural properties and potential applications in various fields (Zheng Jin-hong, 2011).

Pharmaceutical Research

- Development of Antidepressants : Köksal and Bilge (2007) synthesized new 1‐aryl‐3‐[(4‐benzyl)piperidine‐1‐yl]propane derivatives and evaluated their antidepressant-like effects. Their research showed significant decreases in immobility behavior in animal models, indicating potential use in antidepressant medications (Köksal & Bilge, 2007).

Chemical Analysis and Structural Studies

- Crystal and Molecular Structure Analysis : Kubicki and Codding (2003) determined the crystal and molecular structures of rac-threo-ifenprodil and two other 4-benzylpiperidinyl derivatives. Their study highlighted the chair conformations of the piperidine rings and the importance of hydrogen bonds and van der Waals interactions in the crystal packing of these compounds (Kubicki & Codding, 2003).

Antimicrobial Research

- Antimicrobial Activity : Vinaya et al. (2009) synthesized 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives and evaluated their antimicrobial efficacy against pathogens of tomato plants. Their findings revealed significant antimicrobial activities, suggesting potential agricultural applications (Vinaya et al., 2009).

Corrosion Inhibition Studies

- Corrosion Inhibition in Metals : Kaya et al. (2016) explored the adsorption and corrosion inhibition properties of piperidine derivatives on iron. Their quantum chemical calculations and molecular dynamics simulations provided insights into the compounds' efficiencies in preventing iron corrosion, demonstrating potential industrial applications (Kaya et al., 2016).

Orientations Futures

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(Piperidin-4-yl)propan-1-one” and similar compounds could have potential applications in these areas. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, such as competitive antagonism or allosteric modulation . The specific mode of action would depend on the compound’s primary targets.

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their targets .

Pharmacokinetics

Piperidine derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Piperidine derivatives can have a variety of effects depending on their targets and mode of action .

Propriétés

IUPAC Name |

1-piperidin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-2-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRIFOGVLOSHNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

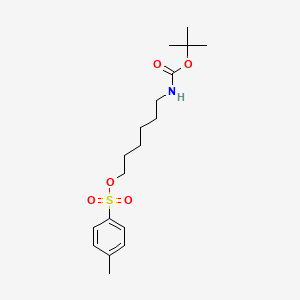

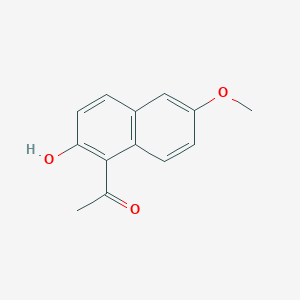

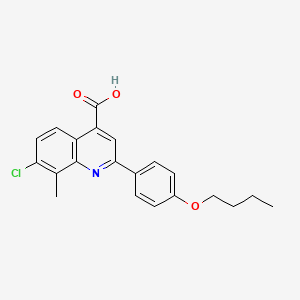

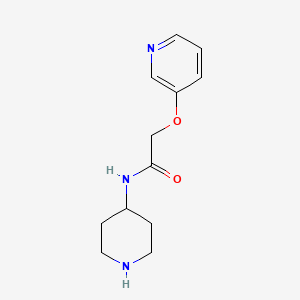

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

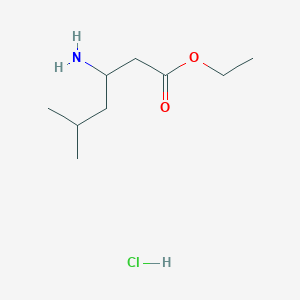

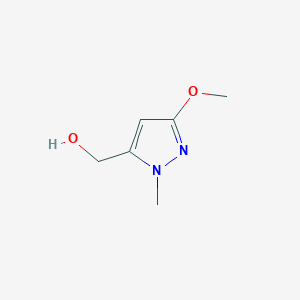

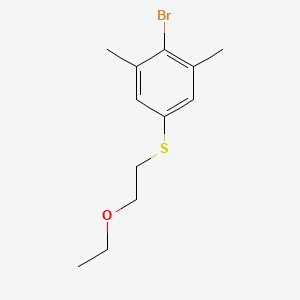

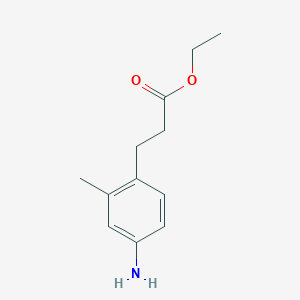

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-fluorophenyl)glycine](/img/structure/B3159917.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetic acid](/img/structure/B3159936.png)

![6-Iodo-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B3159945.png)